CAY10397

Descripción

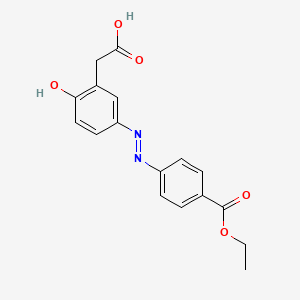

Structure

3D Structure

Propiedades

IUPAC Name |

2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBSDOZYJSGLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158958 | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78028-01-0 | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CAY10397

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10397 is a selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By blocking the primary pathway for prostaglandin degradation, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins, such as prostaglandin E2 (PGE2). This mechanism holds significant therapeutic potential in various physiological and pathological processes, including tissue regeneration and the modulation of inflammatory responses. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Prostaglandins are a class of lipid compounds that exert potent, hormone-like effects in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The biological activity of prostaglandins is tightly regulated, not only through their synthesis but also through their rapid catabolism. The key enzyme responsible for the inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of this critical enzyme.

Core Mechanism of Action: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase

The primary mechanism of action of this compound is the selective inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. 15-PGDH is an NAD+-dependent enzyme that catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive[1]. By inhibiting 15-PGDH, this compound prevents the degradation of prostaglandins, leading to an increase in their local concentrations and an extended duration of their signaling effects.

Biochemical Pathway of Prostaglandin Degradation

The degradation of prostaglandins is a critical step in regulating their biological activity. The process is initiated by 15-PGDH, which is the rate-limiting step in prostaglandin catabolism.

Quantitative Data

The inhibitory potency of this compound against 15-PGDH has been quantified in biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of an inhibitor.

| Compound | Target | IC50 Value | Source Organism of Enzyme | Reference |

| This compound | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | ~10 µM | Not Specified | --INVALID-LINK--[1] |

Downstream Effects: Modulation of Endothelial Cell Proliferation

One of the significant downstream consequences of 15-PGDH inhibition by this compound is the modulation of endothelial cell proliferation. This effect is mediated through the alteration of the metabolic profile of certain bioactive lipids. Specifically, this compound has been shown to inhibit the 15-PGDH-mediated formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE), a metabolite that has been demonstrated to suppress endothelial cell proliferation.

Signaling Pathway

The inhibition of 15-PGDH by this compound leads to a decrease in the production of 15-oxo-ETE. Since 15-oxo-ETE is an inhibitor of endothelial cell proliferation, a reduction in its levels can lead to an increase in the proliferation of these cells.

Experimental Protocols

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds like this compound against 15-PGDH. The assay measures the enzymatic conversion of a prostaglandin substrate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence.

Materials:

-

Recombinant 15-PGDH enzyme

-

This compound or other test inhibitors

-

Prostaglandin substrate (e.g., PGE2)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, NAD+, and the this compound dilutions to the appropriate wells.

-

Add the 15-PGDH enzyme to all wells except for the negative control wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the prostaglandin substrate to all wells.

-

Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. Record the fluorescence at regular intervals for a set period (e.g., every minute for 10-20 minutes).

-

Calculate the rate of the reaction (increase in fluorescence over time) for each concentration of the inhibitor.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Endothelial Cell Proliferation Assay

This protocol describes a general method to assess the effect of this compound on endothelial cell proliferation. This can be achieved by various methods, including direct cell counting, or more commonly, using colorimetric or fluorometric assays that measure metabolic activity or DNA synthesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

Endothelial cell growth medium

-

This compound

-

A proliferation-inducing agent (e.g., 15(S)-HETE)

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or a DNA synthesis marker like BrdU)

-

96-well clear tissue culture plate

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Seed endothelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for a specified time (e.g., 4 hours).

-

Add the proliferation-inducing agent (e.g., 15(S)-HETE) to the wells. Include control wells with no this compound and/or no inducing agent.

-

Incubate the cells for a period appropriate for proliferation (e.g., 24-72 hours).

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell proliferation relative to the control and plot it against the concentration of this compound to determine its effect.

Conclusion

This compound serves as a potent and selective tool for the study of prostaglandin biology and a promising lead compound for therapeutic development. Its well-defined mechanism of action, centered on the inhibition of 15-hydroxyprostaglandin dehydrogenase, allows for the targeted modulation of prostaglandin signaling. The downstream effects on cellular processes such as endothelial cell proliferation highlight the intricate role of prostaglandin metabolism in tissue homeostasis and pathology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the scientific and clinical potential of this compound and other 15-PGDH inhibitors.

References

CAY10397: A Technical Guide to a Selective 15-Hydroxyprostaglandin Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, potent lipid signaling molecules involved in a myriad of physiological and pathological processes. By inhibiting this enzyme, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins, making it a valuable tool for research in areas such as inflammation, tissue regeneration, and cancer biology.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid | [1] |

| Alternative Names | CK47A | [1] |

| CAS Number | 78028-01-0 | [1] |

| Molecular Formula | C₁₇H₁₆N₂O₅ | [1] |

| Molecular Weight | 328.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

Quantitative Inhibitory Data

This compound is a potent and selective inhibitor of 15-PGDH. The following table summarizes the available quantitative data on its inhibitory activity.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC₅₀ | ~10 µM | Not Specified | Prostaglandin E₂ (presumed) | [1] |

| IC₅₀ (vs. 15-oxo-ETE formation from AA) | 17.3 µM | Macrophage-derived 15-PGDH | Arachidonic Acid (AA) | [2] |

| IC₅₀ (vs. 15-oxo-ETE formation from 15(S)-HETE) | 13.2 µM | Macrophage-derived 15-PGDH | 15(S)-HETE | [2] |

Mechanism of Action: Prolonging Prostaglandin Signaling

15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity. This compound, by inhibiting 15-PGDH, prevents this degradation, leading to an accumulation of active prostaglandins, most notably Prostaglandin E₂ (PGE₂).[1] This elevation in local PGE₂ levels enhances its signaling through its cognate receptors (EP1-4), triggering a variety of downstream cellular responses.

References

Understanding the chemical structure and properties of CAY10397.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound, also known as CK47A, is a small molecule with the systematic name 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid.[1][2][3] Its chemical structure is characterized by an azobenzene core linking a substituted phenol with an ethoxycarbonyl group.

| Identifier | Value | Source |

| Systematic Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid | [1][2][3] |

| Synonyms | CK47A | [1][2][3] |

| CAS Number | 78028-01-0 | [1][2][3] |

| Molecular Formula | C17H16N2O5 | [1][2][3] |

| SMILES | OC1=C(CC(O)=O)C=C(N=NC2=CC=C(C(OCC)=O)C=C2)C=C1 | [1] |

| InChI | InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | [1] |

| InChIKey | YYBSDOZYJSGLTH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound is a crystalline solid with a molecular weight of approximately 328.32 g/mol .[2] It is soluble in various organic solvents and has a defined storage and stability profile.

| Property | Value | Source |

| Molecular Weight | 328.3 g/mol , 328.32 g/mol | [1][2][3] |

| Appearance | Crystalline solid, Solid powder | [1][2][3] |

| Purity | ≥98% | [1][2][3] |

| Solubility | DMSO: 25 mg/mLDMF: 35 mg/mLEthanol: 10 mg/mL0.1 M Na2CO3: 200 µg/mL | [1] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years | [1] |

| Boiling Point | 578.0±50.0 °C (Predicted) | |

| Density | 1.29±0.1 g/cm3 (Predicted) |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH).[1][2][3] This enzyme plays a crucial role in the degradation of prostaglandins, which are key signaling molecules involved in a wide range of physiological and pathological processes.

The primary mechanism of action of this compound involves the inhibition of 15-hydroxy PGDH, which leads to a prolongation of the biological lifetime and activity of endogenous prostaglandins.[1] The IC50 value for this inhibition is approximately 10 µM.[1][3] By preventing the oxidation of the 15-hydroxyl group on prostaglandins, this compound effectively increases their local concentrations, thereby enhancing their signaling effects.[1] It has been demonstrated that this compound can suppress the production of 11-oxo-eicosatetraenoic acid (11-oxo-ETE) while increasing the levels of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).[2] Furthermore, this compound has been shown to inhibit the proliferation of endothelial cells.[4]

Signaling Pathway

The inhibitory action of this compound on 15-hydroxy PGDH directly impacts the cyclooxygenase pathway. The following diagram illustrates the mechanism of action of this compound within this pathway.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically found within the materials and methods sections of peer-reviewed scientific publications. The references cited in supplier documentation can provide a starting point for identifying relevant literature.[1][2] A general workflow for an in vitro enzyme inhibition assay to determine the IC50 of this compound against 15-hydroxy PGDH is outlined below.

Disclaimer: This is a generalized workflow. For precise experimental details, including concentrations, incubation times, and specific detection methods, it is imperative to consult the relevant scientific literature.

Concluding Remarks

This compound is a valuable research tool for studying the roles of prostaglandins in various biological systems. Its ability to selectively inhibit 15-hydroxy PGDH allows for the controlled modulation of endogenous prostaglandin levels, providing insights into their signaling pathways and physiological functions. The data presented in this guide, compiled from various chemical supplier databases, offers a foundational understanding of this compound for researchers and drug development professionals.

References

CAY10397 and its Role in Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a group of bioactive lipid compounds derived from fatty acids that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis. The metabolic pathways that synthesize and degrade prostaglandins are tightly regulated to maintain cellular and tissue equilibrium. A key enzyme in the catabolism of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the initial and rate-limiting step in their inactivation. CAY10397 is a small molecule inhibitor of this critical enzyme. By blocking 15-PGDH, this compound effectively prolongs the biological activity of prostaglandins, making it a valuable tool for studying their physiological roles and a potential therapeutic agent for conditions where enhanced prostaglandin signaling is desirable. This technical guide provides an in-depth overview of this compound's role in prostaglandin metabolism, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Prostaglandin Metabolism: Synthesis and Degradation

The biosynthesis of prostaglandins originates from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 serves as a common precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostaglandin D2 (PGD2), and prostacyclin (PGI2), through the action of specific prostaglandin synthases.

The biological actions of prostaglandins are terminated through rapid enzymatic degradation. The primary enzyme responsible for this inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme converts the biologically active prostaglandins into their inactive 15-keto metabolites. This rapid degradation ensures that prostaglandin signaling is localized and transient.

This compound: A Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase

This compound functions as a selective inhibitor of 15-PGDH. By binding to the enzyme, this compound prevents the oxidation of the 15-hydroxyl group of prostaglandins, thereby blocking their inactivation. This leads to an accumulation of active prostaglandins at their sites of synthesis, resulting in enhanced and prolonged signaling.

Quantitative Data on 15-PGDH Inhibition

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a more specific measure of the binding affinity of the inhibitor to the enzyme.

For comparison, another potent and well-characterized 15-PGDH inhibitor, SW033291, is included in the table. The significantly lower Ki value of SW033291 indicates a much higher binding affinity for 15-PGDH compared to this compound.

| Inhibitor | Target Enzyme | IC50 | Ki | Reference |

| This compound | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | ~10 µM | Not Reported | --INVALID-LINK-- |

| SW033291 | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Not Reported | ~0.1 nM | [1] |

Signaling Pathways and Experimental Workflows

The inhibition of 15-PGDH by this compound has a direct impact on the prostaglandin signaling pathway. The following diagrams illustrate the core concepts of prostaglandin metabolism and the mechanism of action of this compound.

References

In Vivo Effects of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition on Prostaglandin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the in vivo effects of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition on prostaglandin levels. Due to the limited availability of specific in vivo data for CAY10397 in the public domain, this document utilizes data from studies on SW033291, a potent and selective 15-PGDH inhibitor with the same mechanism of action. The findings presented here are expected to be representative of the pharmacological effects of this compound.

Executive Summary

Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, tissue repair, and cancer. The in vivo concentration of prostaglandins is tightly regulated by a balance between their synthesis, primarily mediated by cyclooxygenase (COX) enzymes, and their degradation. The primary enzyme responsible for the catabolism and inactivation of prostaglandins, particularly prostaglandin E2 (PGE2), is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

This compound is a known inhibitor of 15-PGDH. By blocking the enzymatic activity of 15-PGDH, this compound is expected to increase the local and systemic concentrations of prostaglandins, thereby potentiating their biological effects. This guide summarizes the expected in vivo effects of 15-PGDH inhibition on prostaglandin levels, based on data from the structurally distinct but mechanistically similar inhibitor, SW033291. It provides quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: 15-PGDH Inhibition

The primary mechanism by which this compound is anticipated to alter prostaglandin levels in vivo is through the direct inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is a key enzyme that catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive. By inhibiting this degradation pathway, the half-life of active prostaglandins, such as PGE2, is extended, leading to their accumulation in various tissues.[1][2]

Quantitative Data: In Vivo Effects of 15-PGDH Inhibition on Prostaglandin E2 Levels

The following tables summarize the quantitative effects of the 15-PGDH inhibitor SW033291 on PGE2 levels in different tissues in mice, as reported in the literature. These data provide a strong indication of the expected effects of this compound in vivo.

Table 1: Effect of SW033291 on Tissue PGE2 Levels in Mice

| Tissue | Treatment | PGE2 Concentration (pg/mg protein) | Fold Increase vs. Vehicle | Reference |

| Bone Marrow | Vehicle | ~25 | - | Zhang et al., 2015 |

| SW033291 (10 mg/kg) | ~50 | ~2.0 | Zhang et al., 2015 | |

| Colon | Vehicle | ~50 | - | Zhang et al., 2015 |

| SW033291 (10 mg/kg) | ~100 | ~2.0 | Zhang et al., 2015 | |

| Lung | Vehicle | ~100 | - | Zhang et al., 2015 |

| SW033291 (10 mg/kg) | ~200 | ~2.0 | Zhang et al., 2015 | |

| Liver | Vehicle | ~25 | - | Zhang et al., 2015 |

| SW033291 (10 mg/kg) | ~50 | ~2.0 | Zhang et al., 2015 |

Data are approximated from graphical representations in the cited literature and presented to illustrate the magnitude of the effect.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of a 15-PGDH inhibitor and the subsequent measurement of prostaglandin levels, based on the study by Zhang et al. (2015).[1]

In Vivo Administration of 15-PGDH Inhibitor (SW033291) in Mice

-

Animal Model: Wild-type mice.

-

Compound Formulation: SW033291 was dissolved in a vehicle solution suitable for in vivo administration.

-

Dosing and Administration: Mice were administered SW033291 at a dose of 10 mg/kg body weight via intraperitoneal (IP) injection. Control animals received an equivalent volume of the vehicle.

-

Treatment Schedule: The specific duration of treatment can vary depending on the experimental endpoint. For the assessment of tissue PGE2 levels, a single dose or short-term treatment is typically sufficient.

-

Tissue Collection: At a predetermined time point following the final dose, mice were euthanized, and tissues of interest (e.g., bone marrow, colon, lung, liver) were rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

Measurement of Prostaglandin E2 Levels in Tissues

-

Tissue Homogenization: Frozen tissues were homogenized in a suitable buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Protein Quantification: The protein concentration of the tissue homogenates was determined using a standard protein assay (e.g., BCA assay) to normalize the prostaglandin levels.

-

Prostaglandin Extraction: Prostaglandins were extracted from the tissue homogenates using solid-phase extraction (SPE) or liquid-liquid extraction methods.

-

Quantification by Enzyme Immunoassay (EIA): PGE2 levels in the extracted samples were quantified using a competitive enzyme immunoassay kit according to the manufacturer's instructions. The concentration of PGE2 was then normalized to the protein content of the tissue homogenate and expressed as pg/mg of protein.

Visualizations: Signaling Pathways and Experimental Workflows

Prostaglandin E2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Prostaglandin E2 (PGE2) following its increased availability due to 15-PGDH inhibition.

Caption: Prostaglandin E2 (PGE2) signaling pathways initiated by receptor binding.

Experimental Workflow for In Vivo Assessment of a 15-PGDH Inhibitor

The following diagram outlines the key steps in an in vivo experiment designed to evaluate the effect of a 15-PGDH inhibitor on tissue prostaglandin levels.

Caption: Workflow for in vivo analysis of 15-PGDH inhibitor effects.

Conclusion

Inhibition of 15-hydroxyprostaglandin dehydrogenase by compounds such as this compound represents a promising therapeutic strategy for conditions where elevated prostaglandin levels are beneficial, such as in promoting tissue regeneration. Based on robust in vivo data from the mechanistically similar compound SW033291, it can be concluded that administration of a 15-PGDH inhibitor leads to a significant, approximately two-fold, increase in prostaglandin E2 levels across multiple tissues.[1] This targeted elevation of endogenous prostaglandins offers a more physiologically controlled approach compared to the systemic administration of exogenous prostaglandins. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and development of 15-PGDH inhibitors as a novel class of therapeutics.

References

CAY10397: A Technical Guide to its Impact on Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound CAY10397 and its putative effects on endothelial cell proliferation. This compound is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. By inhibiting 15-PGDH, this compound effectively increases the local concentration of prostaglandins, particularly Prostaglandin E2 (PGE2), a potent signaling molecule with a known role in angiogenesis and cell proliferation. This guide will detail the mechanism of action of this compound, delineate the signaling pathways involved in prostaglandin-mediated endothelial cell proliferation, present relevant quantitative data from related studies, and provide detailed experimental protocols for assessing these effects.

Introduction to this compound

This compound is a small molecule inhibitor targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, leading to their biological inactivation.[1][2] The inhibition of this enzyme by this compound results in the accumulation of active prostaglandins, most notably PGE2.[3] While direct studies on this compound's effect on endothelial cell proliferation are not extensively published, its mechanism of action allows for a strong inference of its pro-proliferative and pro-angiogenic properties. This is based on the well-documented role of PGE2 in promoting the growth and tube formation of endothelial cells.[4][5]

Mechanism of Action: The Role of 15-PGDH Inhibition

The primary mechanism by which this compound is expected to influence endothelial cell proliferation is through the stabilization of prostaglandins.

-

15-PGDH as a Negative Regulator: 15-PGDH is recognized as a tumor suppressor, in part due to its ability to degrade pro-proliferative prostaglandins like PGE2.[1][6] Lower levels of 15-PGDH are associated with increased angiogenesis.[6][7]

-

This compound-mediated PGE2 Accumulation: As a selective inhibitor of 15-PGDH, this compound prevents the conversion of PGE2 to its inactive metabolite, 15-keto-PGE2. This leads to a localized increase in PGE2 concentrations.

-

PGE2 and Angiogenesis: PGE2 is a known pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures.[4][8] It can also induce the expression of other key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[9][10]

Quantitative Data

| Parameter | Compound/Target | Value | Cell Type/System | Reference |

| IC₅₀ | This compound | ~10 µM | 15-hydroxy PGDH | Cayman Chemical |

| Proliferation | PGE2 | Concentration-dependent increase | Intestinal endothelial cells | [5] |

| VEGF mRNA Induction | PGE2 (10 µM) | ~2-fold increase | Rat Müller cells | [9] |

| bFGF mRNA Induction | PGE2 (10 µM) | ~3.5-fold increase | Rat Müller cells | [9] |

| IC₅₀ (Inhibition of Proliferation) | 11-oxoETE (product of 15-PGDH) | 2.1 µM | Human umbilical vein endothelial cells | [11] |

Signaling Pathways

The pro-proliferative effects of this compound on endothelial cells are mediated through the signaling pathways activated by elevated PGE2 levels. PGE2 binds to specific G-protein coupled receptors on the endothelial cell surface, primarily the EP receptor subtypes.

PGE2-EP4 Receptor Signaling Pathway

Activation of the EP4 receptor by PGE2 is a significant pathway leading to endothelial cell proliferation and angiogenesis.[4][8] This pathway often involves the activation of Protein Kinase A (PKA).

PGE2-EP3 Receptor and FGFR Transactivation Pathway

PGE2 can also signal through the EP3 receptor, leading to the transactivation of the Fibroblast Growth Factor Receptor (FGFR), a key driver of angiogenesis.[12][13]

Experimental Protocols

To assess the impact of this compound on endothelial cell proliferation, standard in vitro assays can be employed. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.[14][15]

Materials:

-

HUVECs

-

Complete endothelial cell growth medium

-

96-well tissue culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

BrdU Incorporation Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[16][17][18][19][20]

Materials:

-

HUVECs

-

Complete endothelial cell growth medium

-

96-well tissue culture plates

-

This compound

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: During the last 2-4 hours of the incubation period, add BrdU labeling solution to each well.

-

Fixation and Denaturation: Remove the medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Detection: Wash the wells and add TMB substrate. Incubate until color develops. Add stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

Conclusion

This compound, as a selective inhibitor of 15-PGDH, is poised to be a valuable tool for studying the roles of prostaglandins in vascular biology. Based on its mechanism of action, it is strongly hypothesized that this compound will promote endothelial cell proliferation by increasing the local concentrations of pro-angiogenic prostaglandins, particularly PGE2. The signaling pathways activated by this increase are well-characterized and offer multiple points for further investigation. The experimental protocols provided in this guide offer a robust framework for quantifying the proliferative effects of this compound and elucidating its precise impact on endothelial cell function. Further research directly investigating this compound in endothelial cell systems is warranted to confirm these expected outcomes and to fully explore its potential in therapeutic areas where modulation of angiogenesis is desired.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. uniprot.org [uniprot.org]

- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Prostaglandin E2 Promotes Endothelial Differentiation from Bone Marrow-Derived Cells through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor microenvironmental 15-PGDH depletion promotes fibrotic tumor formation and angiogenesis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Prostaglandin E2 regulates angiogenesis via activation of fibroblast growth factor receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. genecopoeia.com [genecopoeia.com]

- 20. media.cellsignal.com [media.cellsignal.com]

Investigating the Selectivity of CAY10397 for 15-Hydroxyprostaglandin Dehydrogenase: A Technical Guide

This technical guide provides an in-depth analysis of CAY10397's selectivity for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, detailed experimental protocols for inhibitor assessment, and visualizations of relevant biological and experimental workflows.

Introduction: The Role of 15-PGDH and Its Inhibition

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal enzyme responsible for the biological inactivation of prostaglandins, such as Prostaglandin E2 (PGE2).[1][2][3][4] It functions by catalyzing the oxidation of the 15-hydroxyl group to a 15-keto group, resulting in metabolites with significantly reduced biological activity.[1][3][5] Given that prostaglandins are key mediators in processes like inflammation, cell proliferation, and tissue regeneration, the inhibition of 15-PGDH presents a promising therapeutic strategy.[6][7] By blocking prostaglandin degradation, 15-PGDH inhibitors can effectively increase the local concentration and prolong the activity of endogenous prostaglandins, which has been shown to promote tissue repair and regeneration in various models, including cartilage, bone marrow, and the liver.[6][8]

This compound is a small molecule compound identified as a selective inhibitor of 15-PGDH.[1][9] It is utilized in research to study the effects of prolonging prostaglandin signaling both in vitro and in vivo.[1][10] This guide focuses on the quantitative evidence of its inhibitory action and selectivity.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized in several studies. The following table summarizes the key quantitative data available.

| Target Enzyme | Inhibitor | Activity (IC₅₀) | Notes | Reference(s) |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | This compound | ~10 µM | Prolongs the activity of endogenous prostaglandins. | [1] |

| 5-hydroxyeicosanoid dehydrogenase | This compound | No significant inhibition | This compound did not alter the formation of 5-oxoETE from 5-HETE, a reaction catalyzed by 5-hydroxyeicosanoid dehydrogenase, demonstrating selectivity. | [10] |

Experimental Protocols: Assessing Inhibitor Selectivity

Determining the selectivity of an inhibitor like this compound is crucial. It involves measuring its potency against the primary target (15-PGDH) and comparing it to its activity against other, often structurally related, enzymes.

This protocol describes a continuous spectrophotometric or fluorometric assay to determine the concentration of this compound that inhibits 50% of 15-PGDH activity (IC₅₀).

Principle: The activity of 15-PGDH is measured by monitoring the reduction of the cofactor NAD⁺ to NADH, which accompanies the oxidation of a prostaglandin substrate (e.g., PGE2).[3][11] The formation of NADH can be detected by an increase in fluorescence (Excitation: 340 nm, Emission: 445-485 nm).[11][12]

Materials:

-

Purified recombinant human 15-PGDH enzyme

-

This compound

-

Substrate: Prostaglandin E₂ (PGE₂)

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well microplates (black, for fluorescence)

-

Microplate reader with fluorescence capabilities

-

Multichannel pipettes

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing. It is recommended to test at least 8 concentrations spanning the expected IC₅₀ value.[13]

-

Prepare working solutions of 15-PGDH enzyme, PGE₂, and NAD⁺ in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Inhibitor Wells: Add the 15-PGDH enzyme solution to wells containing the various dilutions of this compound.

-

100% Activity Control: Add the 15-PGDH enzyme solution to wells containing only the assay buffer and the same final concentration of solvent (e.g., DMSO) used for the inhibitor.[11]

-

Background Control (No Enzyme): Add assay buffer to wells without the enzyme to measure background fluorescence.

-

-

Pre-incubation:

-

Incubate the plate for 5-10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]

-

-

Reaction Initiation:

-

To all wells (except background), add a solution containing both PGE₂ and NAD⁺ to initiate the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100 µL).[11]

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader.

-

Monitor the increase in fluorescence (Ex: 340 nm, Em: 445 nm) over time (e.g., every 30-60 seconds for 15-30 minutes). The rate of reaction is determined from the linear portion of the progress curve.[12]

-

-

Data Analysis:

-

Calculate the initial reaction rate for each this compound concentration.

-

Determine the percent inhibition for each concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[14][15]

-

To investigate the selectivity of this compound, the IC₅₀ determination protocol described above should be repeated using other related enzymes, particularly other dehydrogenases from the short-chain dehydrogenase/reductase (SDR) family.[6] A significantly higher IC₅₀ value for an off-target enzyme compared to 15-PGDH indicates selectivity. A comprehensive approach may also involve metabolomics to identify broader, unexpected off-target effects in a cellular context.[16]

Visualizations: Pathways and Workflows

Caption: Prostaglandin E₂ (PGE₂) signaling and metabolic pathway.

Caption: Workflow for determining the IC₅₀ of this compound against 15-PGDH.

Conclusion

This compound is a known inhibitor of 15-PGDH with a reported IC₅₀ of approximately 10 µM.[1] While it is often described as "selective," comprehensive quantitative data across a wide panel of enzymes is not extensively published. However, studies have demonstrated its selectivity for 15-PGDH over at least one other related enzyme, 5-hydroxyeicosanoid dehydrogenase, by showing it does not inhibit the formation of that enzyme's metabolic product.[10] The provided protocols offer a standardized framework for researchers to independently verify the potency of this compound and further investigate its selectivity profile against other dehydrogenases or enzymes of interest. Such characterization is essential for accurately interpreting experimental results and evaluating its potential as a specific chemical tool for studying prostaglandin biology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. HPGD 15-hydroxyprostaglandin dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting a master regulator of aging regenerates joint cartilage in mice [med.stanford.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

CAY10397: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10397, also known as CK47A, is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the primary catalyst in the metabolic inactivation of prostaglandins, key lipid signaling molecules involved in a myriad of physiological and pathological processes. By inhibiting 15-PGDH, this compound effectively prolongs the biological activity of prostaglandins, making it a valuable tool for studying their roles in inflammation, tissue regeneration, and cancer biology. This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols related to this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Development

The discovery of this compound is rooted in early research aimed at understanding the structure-activity relationships of inhibitors for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While a singular discovery paper for this compound is not readily identifiable, the foundational work on a series of potent azobenzene analogues of sulphasalazine as 15-PGDH inhibitors was published by Berry, Hoult, and colleagues in 1983.[1] Their research established key structural requirements for potent inhibition of this enzyme.

This compound, with the chemical name 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid, emerged from this line of investigation as a highly selective inhibitor. It is a member of the azobenzene class of compounds. The development of this compound has primarily been as a research chemical to probe the function of 15-PGDH in various biological systems. Its ability to increase the local concentration of prostaglandins by preventing their degradation has made it instrumental in studies exploring the therapeutic potential of targeting this pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid |

| Synonyms | CK47A |

| CAS Number | 78028-01-0 |

| Molecular Formula | C₁₇H₁₆N₂O₅ |

| Molecular Weight | 328.32 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | DMSO, DMF, Ethanol |

Mechanism of Action: Inhibition of 15-PGDH

This compound exerts its biological effects through the selective inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive.[2] By blocking this critical step in prostaglandin catabolism, this compound effectively increases the half-life and local concentration of active prostaglandins, such as Prostaglandin E2 (PGE2).

The prostaglandin inactivation pathway is a crucial regulatory mechanism for controlling inflammatory and other signaling processes. The workflow from prostaglandin synthesis to degradation is depicted below.

Caption: Prostaglandin E2 (PGE2) synthesis from arachidonic acid and its subsequent inactivation by 15-PGDH. This compound blocks this inactivation step.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Synthesis of this compound

Caption: A plausible synthetic workflow for this compound based on standard azo dye chemistry.

Methodology:

-

Diazotization: Ethyl 4-aminobenzoate is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Coupling: 2-Hydroxyphenylacetic acid is dissolved in an alkaline solution (e.g., sodium hydroxide) and cooled. The diazonium salt solution is then slowly added to this solution with stirring, maintaining a low temperature.

-

Purification: The resulting crude this compound precipitate is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent or by column chromatography to yield the final product.

In Vitro Inhibition of 15-PGDH Activity (IC₅₀ Determination)

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). A common method to determine the IC₅₀ for 15-PGDH inhibitors involves a fluorescence-based assay that measures the production of NADH, a byproduct of the enzymatic reaction.

Materials:

-

Recombinant human 15-PGDH

-

Prostaglandin E2 (substrate)

-

NAD⁺ (cofactor)

-

This compound

-

Assay buffer (e.g., Tris-HCl with DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant 15-PGDH enzyme, and the various concentrations of this compound to respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of PGE2 and NAD⁺ to all wells.

-

Immediately begin monitoring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time, which corresponds to the production of NADH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

| Parameter | Typical Value |

| IC₅₀ for 15-PGDH | ~10 µM |

In Vivo Assessment of Prostaglandin E2 Levels

To evaluate the in vivo efficacy of this compound, studies typically involve administering the compound to animal models and subsequently measuring the levels of prostaglandins in relevant tissues or biological fluids.

Animal Model:

-

Mice or rats are commonly used.

Experimental Protocol:

-

Dosing: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Tissue/Fluid Collection: At a specified time point after dosing, collect blood samples (for plasma) or euthanize the animals and harvest tissues of interest (e.g., colon, lung, inflammatory exudates).

-

Prostaglandin Extraction: Homogenize the tissues and perform a solid-phase or liquid-liquid extraction to isolate the prostaglandins.

-

Quantification: Analyze the extracted samples using a sensitive analytical method such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of PGE2 and its metabolites.

-

Data Analysis: Compare the prostaglandin levels in the this compound-treated group to the vehicle-treated group to assess the in vivo inhibitory effect.

The expected outcome is an elevation of PGE2 levels in the tissues of animals treated with this compound compared to controls, demonstrating the in vivo inhibition of 15-PGDH.

Applications in Research

This compound is a valuable pharmacological tool for investigating the diverse roles of prostaglandins in health and disease. Its applications include:

-

Inflammation Research: Studying the role of prostaglandins in acute and chronic inflammatory conditions.

-

Cancer Biology: Investigating the contribution of prostaglandin signaling to tumor growth, angiogenesis, and immune evasion.

-

Tissue Regeneration: Exploring the potential of enhancing endogenous prostaglandin signaling to promote the repair of damaged tissues.

-

Neurobiology: Elucidating the functions of prostaglandins in the central and peripheral nervous systems.

Conclusion

This compound is a well-characterized and selective inhibitor of 15-PGDH that has proven to be an indispensable tool for researchers in various fields. Its ability to modulate prostaglandin levels in a controlled manner allows for the detailed investigation of their complex biological functions. This technical guide provides a foundational understanding of this compound, from its discovery to its practical application in experimental settings, to aid in the design and interpretation of future research endeavors.

References

A Comprehensive Technical Guide to CAY10397: A Selective 15-Hydroxyprostaglandin Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10397, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document details its chemical properties, mechanism of action, relevant experimental data, and a representative experimental protocol for its use in a research setting.

Core Compound Identifiers

This compound is a well-characterized small molecule with the following chemical identifiers:

| Identifier | Value |

| CAS Number | 78028-01-0[1][2] |

| Formal Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid[1][2] |

| Synonyms | CK47A[1][2] |

| Molecular Formula | C₁₇H₁₆N₂O₅[1][2] |

| Molecular Weight | 328.3 g/mol [1][2] |

| IUPAC Name | 5-({4-[(ethoxycarbonyl)phenyl]diazenyl})-2-hydroxybenzeneacetic acid |

| InChI Key | YYBSDOZYJSGLTH-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)c1ccc(cc1)/N=N/c2ccc(O)c(CC(O)=O)c2 |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][3] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2), converting them into inactive 15-keto metabolites.[3] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins.

The subsequent increase in PGE2 levels leads to the activation of its downstream signaling pathways through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4][5] These receptors are coupled to different G-proteins and trigger distinct intracellular signaling cascades:

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[5]

-

EP2 and EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][5]

-

EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4][5]

The diverse signaling initiated by elevated PGE2 levels can have profound effects on various cellular processes, including inflammation, cell proliferation, and tissue regeneration.

Quantitative Data

This compound exhibits a dose-dependent inhibitory effect on 15-PGDH activity. A key study demonstrated that pretreatment of R15L cells with this compound for 4 hours resulted in a significant, dose-dependent inhibition of 15-oxo-ETE production, a downstream product of 15-PGDH activity.

| Experimental Condition | IC₅₀ Value | Reference |

| Inhibition of 15-oxo-ETE production in R15L cells treated with arachidonic acid | 17.3 µM | [6] |

| Inhibition of 15-oxo-ETE production in R15L cells treated with 15(S)-HETE | 13.2 µM | [6] |

Experimental Protocols

The following is a representative protocol for investigating the effect of this compound on inhibiting 15-PGDH activity in a cell-based assay, synthesized from established methodologies.

Objective: To determine the dose-dependent effect of this compound on the production of a 15-PGDH-mediated metabolite (e.g., 15-oxo-ETE) in a relevant cell line.

Materials:

-

This compound

-

Cell line expressing 15-PGDH (e.g., R15L cells)

-

Appropriate cell culture medium and supplements

-

Substrate for 15-PGDH (e.g., arachidonic acid or 15(S)-HETE)

-

Reagents for metabolite extraction (e.g., solid-phase extraction columns)

-

Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)

-

Multi-well cell culture plates

-

Standard laboratory equipment (incubator, centrifuges, etc.)

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and recover overnight.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare a series of dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

-

Incubate the cells with this compound for the desired pre-treatment time (e.g., 4 hours).

-

-

Substrate Incubation:

-

Prepare a stock solution of the 15-PGDH substrate.

-

Add the substrate to each well to initiate the enzymatic reaction.

-

Incubate for a short, defined period to ensure that the reaction is in the linear range.

-

-

Sample Collection and Processing:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Perform a metabolite extraction procedure, such as solid-phase extraction, to isolate the metabolite of interest from the supernatant.

-

-

Quantification and Data Analysis:

-

Analyze the extracted samples using a sensitive and quantitative method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Construct a standard curve to determine the concentration of the metabolite in each sample.

-

Plot the concentration of the metabolite as a function of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value.

-

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of experimental conditions may be required.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

CAY10397: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase and its Biological Ramifications

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CAY10397 has emerged as a valuable chemical probe and potential therapeutic agent due to its selective inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism and inactivation of prostaglandins. By blocking this enzyme, this compound effectively elevates the local concentrations and prolongs the biological activity of various prostaglandins, notably prostaglandin E2 (PGE2). This activity profile has significant implications for a range of physiological and pathophysiological processes, including tissue regeneration, cancer biology, and inflammatory responses. This technical guide provides a comprehensive review of the literature on the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.

Core Biological Activity: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase

This compound is a potent and selective inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a critical step in their biological inactivation.[1] The inhibition of 15-PGDH by this compound leads to an accumulation of active prostaglandins, thereby amplifying their downstream signaling effects.

Quantitative Inhibition Data

The inhibitory potency of this compound against 15-PGDH has been characterized in various experimental systems. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Line/System | Substrate | Reference |

| IC50 | ~10 µM | General | Not Specified | [1] |

| IC50 | 17.3 µM | R15L cells | Arachidonic Acid (for 15-oxo-ETE production) | [2] |

| IC50 | 13.2 µM | R15L cells | 15(S)-HETE (for 15-oxo-ETE production) | [2] |

| Ki | 110 nM | Human 15-PGDH | Not Specified | [3] |

| EC50 | 19.6 µM | R15L cells | Arachidonic Acid (for 15(S)-HETE accumulation) | [2] |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the biological activities of this compound.

Inhibition of 15-PGDH in Cell Lysates

Objective: To determine the inhibitory effect of this compound on 15-PGDH activity in a cell-free system.

Procedure:

-

Cell Lysate Preparation: LoVo or HCA-7 cells are harvested and lysed to obtain a crude protein extract containing 15-PGDH.

-

Incubation: The cell lysates are incubated with varying concentrations of this compound.

-

Substrate Addition: The enzymatic reaction is initiated by adding the 15-PGDH substrate, such as 15(S)-HETE or a prostaglandin like PGE2, along with the cofactor NAD+.

-

Reaction Termination and Analysis: The reaction is stopped after a defined period. The levels of the substrate and the product (e.g., 15-oxo-ETE) are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[4]

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cellular Assays of 15-oxo-ETE Production

Objective: To assess the effect of this compound on the production of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) from arachidonic acid (AA) or 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in intact cells.

Procedure:

-

Cell Culture: R15L cells, which endogenously express 15-lipoxygenase (15-LO) and 15-PGDH, are cultured to confluency.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 4 hours).[2]

-

Stimulation: Cells are then treated with either 10 µM arachidonic acid or 50 nM 15(S)-HETE for a short period (e.g., 10 minutes) to induce eicosanoid production.[2]

-

Sample Collection and Extraction: The cell culture supernatant is collected, and lipid metabolites are extracted.

-

Quantification: The concentrations of 15-oxo-ETE and 15(S)-HETE are determined by stable isotope dilution chiral liquid chromatography-electrospray chemical ionization/multiple reaction monitoring/mass spectrometry (LC-ECAPCI/MRM/MS) analyses of their pentafluorobenzyl (PFB) derivatives.[2]

-

Data Analysis: Dose-dependent inhibition curves are generated to calculate the IC50 of this compound on 15-oxo-ETE production and the EC50 for the accumulation of 15(S)-HETE.[2]

Signaling Pathways and Biological Effects

The primary mechanism of action of this compound, the inhibition of 15-PGDH, leads to the stabilization and increased activity of prostaglandins. This has been shown to impact several signaling pathways and biological processes.

Prostaglandin E2 (PGE2) Signaling

By preventing the degradation of PGE2, this compound enhances its signaling through its cognate E-prostanoid (EP) receptors. This can lead to the activation of downstream pathways, such as the cAMP/PKA pathway, which has been implicated in processes like liver development.[5]

Caption: this compound enhances PGE2 signaling by inhibiting its degradation by 15-PGDH.

Regulation of Eicosanoid Metabolism

This compound directly modulates the metabolic flux of eicosanoids derived from arachidonic acid. By inhibiting the conversion of 15(S)-HETE to 15-oxo-ETE, it leads to an accumulation of the former.

Caption: this compound blocks the conversion of 15(S)-HETE to 15-oxo-ETE.

Biological Contexts and Applications

The ability of this compound to modulate prostaglandin levels has led to its use as a research tool in various biological contexts.

Developmental Biology

In zebrafish embryos, inhibition of PGE2 degradation by this compound has been shown to augment the expression of genes involved in exocrine pancreas development, leading to a larger pancreas.[5] This highlights the crucial role of prostaglandin signaling in organogenesis.

Cancer Research

Prostaglandins, particularly PGE2, are known to play a role in cancer progression. While elevated PGE2 can promote tumor growth, the context is critical. This compound has been used to study the effects of sustained prostaglandin signaling in cancer cell lines.[6] For instance, it has been used in glioma cell lines to investigate the role of 15-PGDH in the effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

Inflammation and Tissue Repair

By prolonging the activity of anti-inflammatory and pro-resolving prostaglandins, this compound has the potential to influence inflammatory responses and promote tissue repair. This remains an active area of investigation.

Conclusion

This compound is a well-characterized and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its ability to elevate endogenous prostaglandin levels provides a powerful tool for studying the multifaceted roles of these lipid mediators in health and disease. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize this compound in their investigations. Further research into the in vivo efficacy and safety of this compound and its analogs may pave the way for novel therapeutic strategies targeting the prostaglandin metabolic pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 Regulates Liver versus Pancreas Cell Fate Decisions and Endodermal Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note and Protocol: Preparation of CAY10397 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] Adherence to this protocol will help ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies.

Compound Information

This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the inactivation of prostaglandins.[1] By inhibiting 15-PGDH, this compound effectively increases the biological half-life and activity of endogenous prostaglandins.[1] It has an IC50 value of approximately 10 µM.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₆N₂O₅ | [1][2] |

| Molecular Weight | 328.3 g/mol | [1][4] |

| Purity | ≥98% | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMSO: 25 mg/mLDMF: 35 mg/mLEthanol: 10 mg/mL0.1 M Na₂CO₃: 0.2 mg/mL | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials

-

This compound (solid form)[1]

-

Anhydrous/molecular sieve-dried DMSO

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.283 mg of this compound.

-

Calculation:

-

Volume of solvent (V) = 1 mL = 0.001 L

-

Concentration (C) = 10 mM = 0.010 mol/L

-

Molecular Weight (MW) = 328.3 g/mol

-

Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 328.3 g/mol = 0.003283 g = 3.283 mg

-

-

-

Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting and Storage:

-

For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.

-

Store the aliquots at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), the solution can be kept at 0-4°C.[2] The solid compound is stable for at least four years when stored correctly.[1]

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

References

Recommended Solvents and Protocols for Dissolving CAY10397

For Researchers, Scientists, and Drug Development Professionals: Comprehensive Application Notes on the Selective 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitor, CAY10397.

This document provides detailed application notes and protocols for the dissolution of this compound, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Adherence to these guidelines is crucial for ensuring the compound's stability and efficacy in various experimental settings.

This compound: A Tool for Prostaglandin Research

This compound is a small molecule inhibitor that specifically targets 15-PGDH, the key enzyme responsible for the degradation of prostaglandins.[1][2] By inhibiting this enzyme, this compound effectively increases the local concentration and prolongs the biological activity of various prostaglandins, including Prostaglandin E2 (PGE2).[1] This makes it an invaluable tool for studying the diverse physiological and pathological roles of prostaglandins in processes such as inflammation, tissue regeneration, and cancer.[2][3]

Solubility of this compound

This compound is a crystalline solid that is soluble in a range of organic solvents and an aqueous basic solution. The choice of solvent will depend on the specific requirements of the experiment, such as the desired concentration and compatibility with the biological system under investigation.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL |

| N,N-Dimethylformamide (DMF) | 35 mg/mL |

| Ethanol | 10 mg/mL |

| 0.1 M Sodium Carbonate (Na2CO3) | 200 µg/mL |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro and in vivo studies.

Materials:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3283 mg of this compound (Molecular Weight: 328.3 g/mol ).

-

Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound solid.

-

Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

Working Concentrations for In Vitro and In Vivo Studies

The optimal working concentration of this compound will vary depending on the specific cell type, assay, or animal model being used. It is recommended to perform a dose-response experiment to determine the most effective concentration for your particular application.

-

In Vitro Applications: For cell-based assays, this compound has been used at concentrations around its IC50 value, which is approximately 10 µM.[1] One study utilized a concentration of 50 µM to inhibit 15-PGDH in LoVo cell lysates.[4]

-

In Vivo Applications: For animal studies, the dosage will depend on the route of administration and the target tissue. It is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.

Signaling Pathway and Experimental Workflow